![molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4](/img/structure/B188265.png)
1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid
Overview
Description
“1,1,2-Trimethyl-1H-benzo[e]indole” is a synthetic compound . It is used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking . It can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging .
Synthesis Analysis
The synthesis of “1,1,2-Trimethyl-1H-benzo[e]indole” involves the addition of isopropyl methyl ketone to a solution of 2-naphthylhydrazine hydrochloride in glacial acetic acid . The mixture is stirred at 20 °C and then refluxed for 6 hours. The reaction mixture is then poured onto ice and neutralized with sodium carbonate. The precipitate formed is collected by filtration .Molecular Structure Analysis
The molecular formula of “1,1,2-Trimethyl-1H-benzo[e]indole” is C15H15N . The molecular weight is 209.29 . The InChI key is WJZSZXCWMATYFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1,1,2-Trimethyl-1H-benzo[e]indole” is a yellow to brown crystalline powder . It has a melting point of 111-117 °C and a boiling point of 338.66°C (rough estimate) . The compound is insoluble at 20°C .Safety and Hazards
properties
IUPAC Name |
1,1,2-trimethylbenzo[e]indole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARITYWNMPFIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600568 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113995-55-4 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)
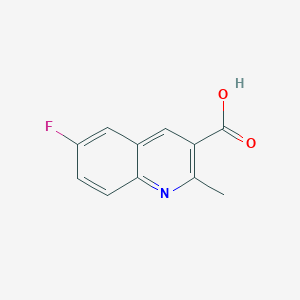

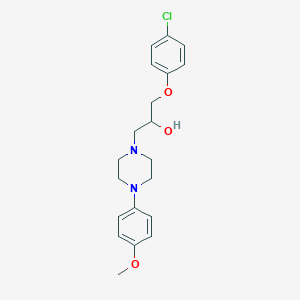

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)

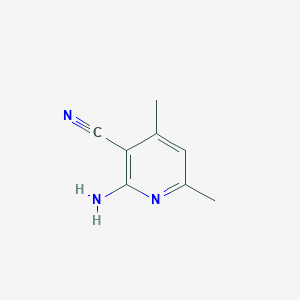
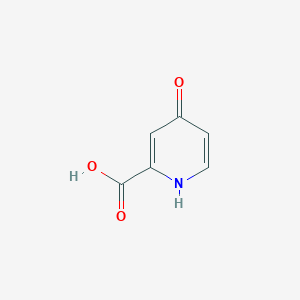
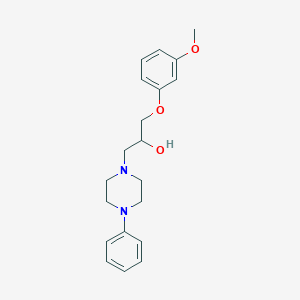
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)